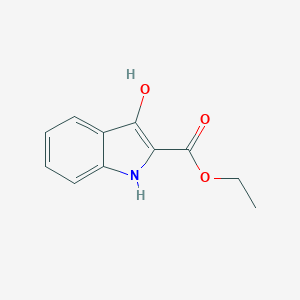

Ethyl 3-hydroxy-1H-indole-2-carboxylate

Overview

Description

Ethyl 3-hydroxy-1H-indole-2-carboxylate is an indole derivative, a class of compounds known for their significant biological and pharmacological activities. Indole derivatives are prevalent in many natural products and synthetic drugs, making them crucial in medicinal chemistry .

Mechanism of Action

Target of Action

Ethyl 3-hydroxy-1H-indole-2-carboxylate is an indole derivative . Indole derivatives have been found to bind with high affinity to multiple receptors , making them useful in the development of new therapeutic derivatives . .

Mode of Action

Indole derivatives are known to interact with their targets, leading to various biological activities .

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect a wide range of biochemical pathways.

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that the compound may have diverse molecular and cellular effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 3-hydroxy-1H-indole-2-carboxylate can be synthesized through various methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with ethyl pyruvate under acidic conditions to form the indole ring . Another method includes the cyclization of o-nitrophenylacetic acid derivatives followed by reduction and esterification .

Industrial Production Methods: Industrial production often employs catalytic hydrogenation and esterification processes to achieve high yields and purity. The use of palladium or platinum catalysts under controlled temperature and pressure conditions is common in large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-hydroxy-1H-indole-2-carboxylate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinonoid structures.

Reduction: Reduction reactions can convert it into different hydroxyindole derivatives.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalysts such as palladium on carbon or lithium aluminum hydride.

Substitution: Halogenating agents like bromine or chlorinating agents under acidic or basic conditions.

Major Products Formed:

Oxidation: Quinonoid derivatives.

Reduction: Various hydroxyindole derivatives.

Substitution: Halogenated indole derivatives.

Scientific Research Applications

Ethyl 3-hydroxy-1H-indole-2-carboxylate has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing complex organic molecules.

Biology: Studied for its role in enzyme inhibition and receptor binding.

Medicine: Investigated for its potential anticancer, antiviral, and anti-inflammatory properties.

Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

- Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate

- Ethyl 1H-indole-2-carboxylate

- Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate

Uniqueness: Ethyl 3-hydroxy-1H-indole-2-carboxylate is unique due to its specific hydroxyl and ester functional groups, which confer distinct chemical reactivity and biological activity compared to other indole derivatives .

Biological Activity

Ethyl 3-hydroxy-1H-indole-2-carboxylate is an indole derivative that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical pathways, and comparative studies with similar compounds.

Overview of this compound

This compound, with the molecular formula and a molecular weight of approximately 205.21 g/mol, features a hydroxyl group at the 3-position and an ethyl ester at the 2-position of the indole structure. This unique configuration contributes to its reactivity and biological properties.

Target Interactions

The compound is known to interact with various biological targets, influencing numerous biochemical pathways. Indole derivatives like this compound are recognized for their ability to modulate enzyme activities and receptor interactions, leading to significant pharmacological effects.

Biochemical Pathways

Research indicates that this compound exhibits a range of biological activities, including:

- Antioxidant Activity : The compound has shown potential in scavenging free radicals, thereby mitigating oxidative stress.

- Anticancer Properties : Studies suggest it may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

- Anti-inflammatory Effects : The compound appears to inhibit lipoxygenase enzymes, which play a critical role in inflammatory processes .

- Antimicrobial Activity : It has demonstrated efficacy against various microbial strains, indicating potential as an antimicrobial agent .

Comparative Analysis with Similar Compounds

To understand the unique characteristics of this compound, it is beneficial to compare it with other indole derivatives. The following table summarizes key structural features and biological activities of selected compounds:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| Ethyl 5-chloro-1H-indole-2-carboxylate | Chlorine substitution at position 5 | Enhanced reactivity due to halogen presence |

| Ethyl 4-methyl-1H-indole-2-carboxylate | Methyl group at position 4 | Potentially altered biological activity |

| Ethyl 6-methoxy-1H-indole-2-carboxylate | Methoxy group at position 6 | Increased lipophilicity may enhance membrane permeability |

| Ethyl 3-methyl-1H-indole-2-carboxylate | Methyl group at position 3 | Variation in solubility and biological interactions |

This comparison highlights how modifications to the indole structure can influence both chemical reactivity and biological activity, showcasing the versatility of indole derivatives in medicinal chemistry.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

- Antioxidant Properties : A study demonstrated that this compound exhibited significant free radical scavenging activity in vitro, suggesting its potential as a therapeutic agent for oxidative stress-related conditions.

- Anticancer Research : In cellular assays, this compound was found to inhibit the growth of various cancer cell lines. Mechanistic studies indicated that it induced apoptosis through mitochondrial pathways .

- Anti-inflammatory Mechanisms : Research showed that the compound effectively reduced pro-inflammatory cytokine levels in lipopolysaccharide-stimulated macrophages, highlighting its potential as an anti-inflammatory agent .

Properties

IUPAC Name |

ethyl 3-hydroxy-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-2-15-11(14)9-10(13)7-5-3-4-6-8(7)12-9/h3-6,12-13H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSHRJOVZKKCTIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2N1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40162499 | |

| Record name | Ethyl 3-hydroxy-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40162499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14370-74-2 | |

| Record name | Ethyl 3-hydroxy-1H-indole-2-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14370-74-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-hydroxy-1H-indole-2-carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014370742 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 3-hydroxy-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40162499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 3-hydroxy-1H-indole-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.841 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethyl 3-hydroxy-1H-indole-2-carboxylate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P78N9DMB4E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.